molecular formula C23H19ClN6O B2690730 N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide CAS No. 1207059-98-0

N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide

Cat. No. B2690730
CAS RN: 1207059-98-0
M. Wt: 430.9
InChI Key: KXYCZLFZKCNRJR-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide is a useful research compound. Its molecular formula is C23H19ClN6O and its molecular weight is 430.9. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Material Science

The study of structural, dielectric, and optical properties of related compounds, such as N-(2 chlorophenyl)-(1-propanamide), indicates an interest in their use within material science, particularly for their electro-optic and non-linear optical properties. These materials have been explored for their potential in creating new organic electro-optic devices and for their single-crystal growth techniques aiming at optimizing dimensions for specific applications (Srinivasan et al., 2006); (Prabhu & Rao, 2000).

Antimicrobial and Anticancer Properties

Research into compounds with chlorophenyl and propanamide components has been conducted to explore their antimicrobial and anticancer properties. For example, compounds synthesized with chlorophenyl as part of their structure have been evaluated for their antibacterial and antifungal activities, indicating the relevance of these molecules in the development of new pharmaceutical drugs with potential antimicrobial properties (Baranovskyi et al., 2018). Similarly, certain compounds have been studied for their anticancer activity, suggesting that structural analogs or derivatives of the compound may also have potential applications in cancer research (Katariya et al., 2021).

Chemical Synthesis and Structural Studies

The synthesis of related compounds and their structural analysis offer insights into the chemical behaviors and properties of similar molecules. For example, the stereoselective synthesis and structural studies of compounds containing chlorophenyl groups reveal important aspects of their chemistry, including chirality and molecular interactions, which could be pertinent to understanding the broader applications of N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide in research (Mabied et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c24-18-9-5-4-8-17(18)15-25-22(31)11-10-21-26-27-23-20-14-19(16-6-2-1-3-7-16)28-30(20)13-12-29(21)23/h1-9,12-13,19-20,23,27-28H,10-11,14-15H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWJPLATWMNOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)CCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide

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